

Physical and chemical properties of Ethyl 2-(3-chlorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(3-chlorophenyl)-2-oxoacetate

Cat. No.: B1302080

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An In-depth Technical Guide to **Ethyl 2-(3-chlorophenyl)-2-oxoacetate**

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Ethyl 2-(3-chlorophenyl)-2-oxoacetate**, a key organic intermediate. It details the compound's physicochemical properties, spectroscopic profile, synthesis and purification protocols, and its applications in synthetic chemistry, particularly in the development of heterocyclic compounds relevant to the pharmaceutical industry.

Physicochemical and Computational Properties

Ethyl 2-(3-chlorophenyl)-2-oxoacetate, also known as Ethyl 3-chlorobenzoylformate, is an alpha-keto ester featuring a chlorinated aromatic moiety. While specific experimental data for properties such as boiling and melting points are not readily available in public literature, its fundamental and computed properties are summarized below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	62123-73-3	[1][2]
Molecular Formula	C ₁₀ H ₉ ClO ₃	[1]
Molecular Weight	212.63 g/mol	[1][2]
IUPAC Name	ethyl 2-(3-chlorophenyl)-2-oxoacetate	
Synonyms	ETHYL 3-CHLOROBENZOYLFORMATE	[1]
Purity	≥96-97%	[1][3]
Appearance	Not explicitly stated; related compounds are colorless to pale-yellow liquids.	
Storage Conditions	Sealed in dry, 2-8°C	[1]

Table 2: Computed Chemical Properties

Property	Value	Reference(s)
TPSA (Topological Polar Surface Area)	43.37 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	2.0858	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	3	[1]

Spectroscopic Profile

Experimental spectra for **Ethyl 2-(3-chlorophenyl)-2-oxoacetate** are not widely published. The following data is predicted based on its structural analogue, Ethyl 2-(3-bromophenyl)-2-

oxoacetate, and serves as a reliable reference for spectral interpretation.[4]

Table 3: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.15	t ($J \approx 1.8$ Hz)	1H	H-2' (Ar-H)
~7.95	dt ($J \approx 7.8, 1.2$ Hz)	1H	H-6' (Ar-H)
~7.70	ddd ($J \approx 8.0, 2.0, 1.0$ Hz)	1H	H-4' (Ar-H)
~7.40	t ($J \approx 7.9$ Hz)	1H	H-5' (Ar-H)
4.47	q ($J = 7.1$ Hz)	2H	-OCH ₂ CH ₃
1.43	t ($J = 7.1$ Hz)	3H	-OCH ₂ CH ₃

Table 4: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~185.0	C=O (keto)
~163.5	C=O (ester)
~137.0	C-3' (Ar-C)
~134.5	C-1' (Ar-C)
~132.0	C-6' (Ar-C)
~130.5	C-5' (Ar-C)
~128.0	C-2' (Ar-C)
~123.0	C-4' (Ar-C)
62.5	-OCH ₂ CH ₃
14.0	-OCH ₂ CH ₃

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1690	Strong	C=O stretch (keto)
~1590, 1470	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)

Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and are directly applicable for the synthesis, purification, and analysis of **Ethyl 2-(3-chlorophenyl)-2-oxoacetate**.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.

Materials:

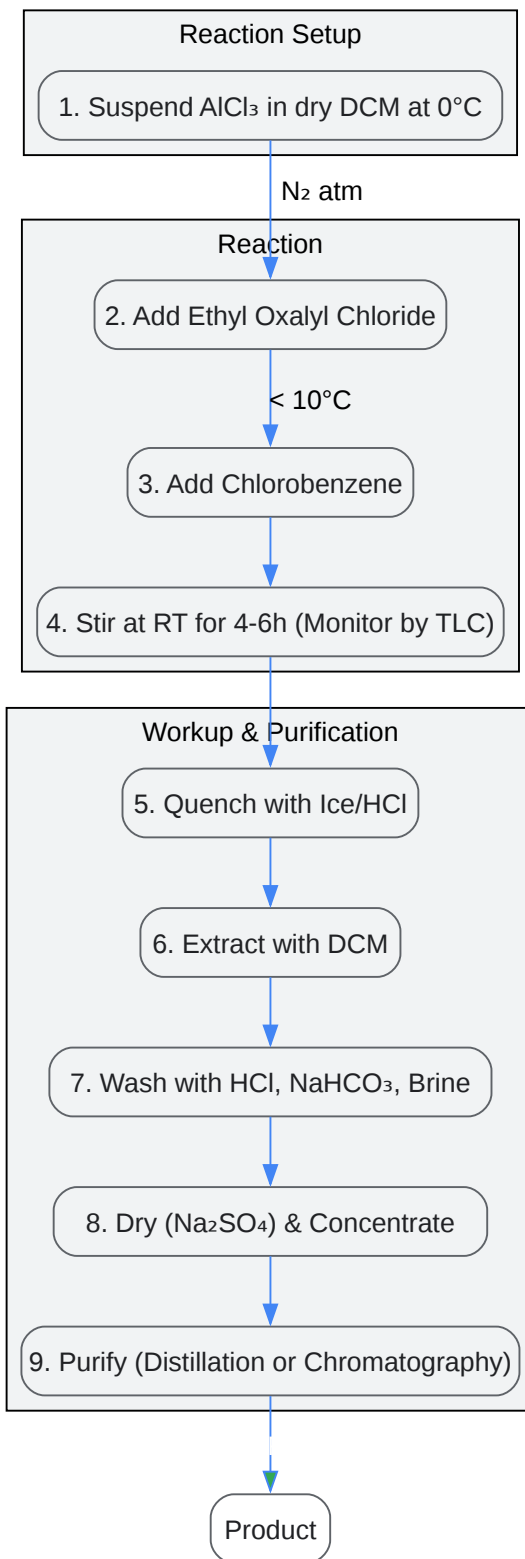
- Chlorobenzene
- Ethyl oxalyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard flame-dried glassware, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl_3 (1.2 equivalents) in dry DCM. Cool the suspension to 0°C using an ice bath.
- **Acylation Agent Addition:** Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C .
- **Arene Addition:** Following the formation of the acylium ion, add chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C .
- **Reaction Progression:** Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **Ethyl 2-(3-chlorophenyl)-2-oxoacetate**.

Synthesis Workflow: Friedel-Crafts Acylation



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A generalized workflow for the synthesis of the target compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity and concentration of aromatic keto esters. The following provides a starting point for method development.

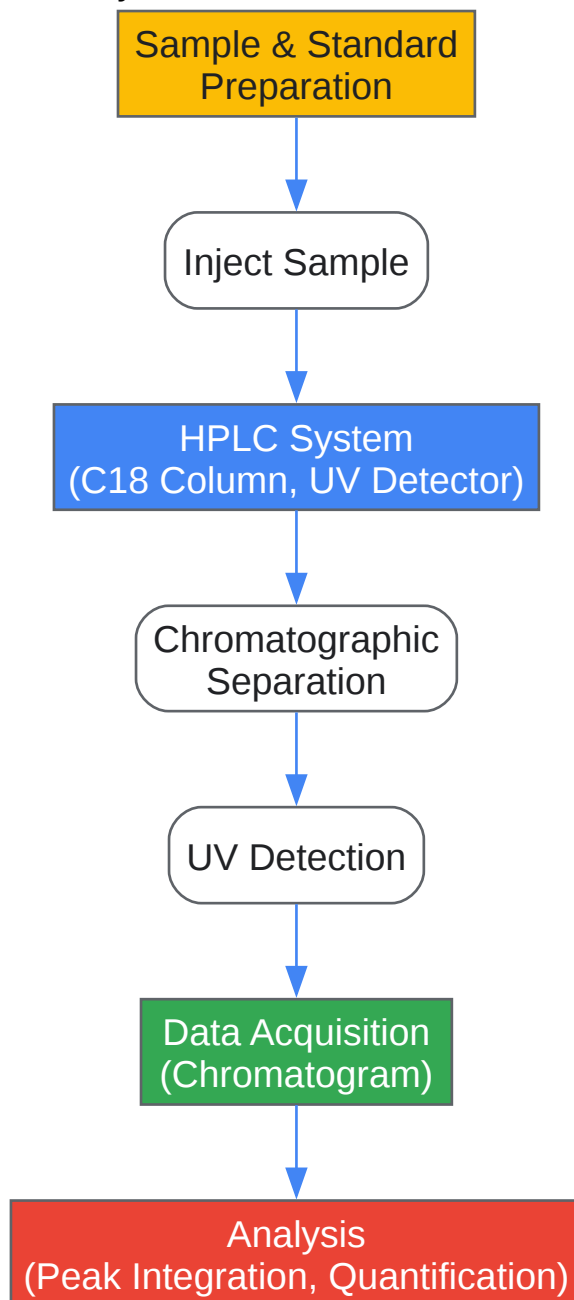
Instrumentation & Conditions:

- System: Standard HPLC with a UV or Diode Array Detector (DAD).
- Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). This should be optimized for ideal retention and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: To be determined by UV scan (typically in the 254-280 nm range for aromatic ketones).
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards through serial dilution (e.g., 0.1, 1, 10, 50, 100 μ g/mL).
- Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 μ m syringe filter prior to injection.
- Analysis: Inject the standards to create a calibration curve, followed by the samples to determine purity or concentration.

Analytical Workflow: HPLC-UV



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A typical workflow for the analysis of the compound by HPLC-UV.

Reactivity and Synthetic Applications

The chemical reactivity of **Ethyl 2-(3-chlorophenyl)-2-oxoacetate** is governed by its two adjacent electrophilic carbonyl groups (ketone and ester) and the chlorinated phenyl ring.

- **Carbonyl Reactivity:** The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This allows for selective reactions. A key application is its condensation with binucleophiles to form heterocyclic systems.
- **Aryl Chloride Reactivity:** The chlorine atom on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution but can be utilized in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

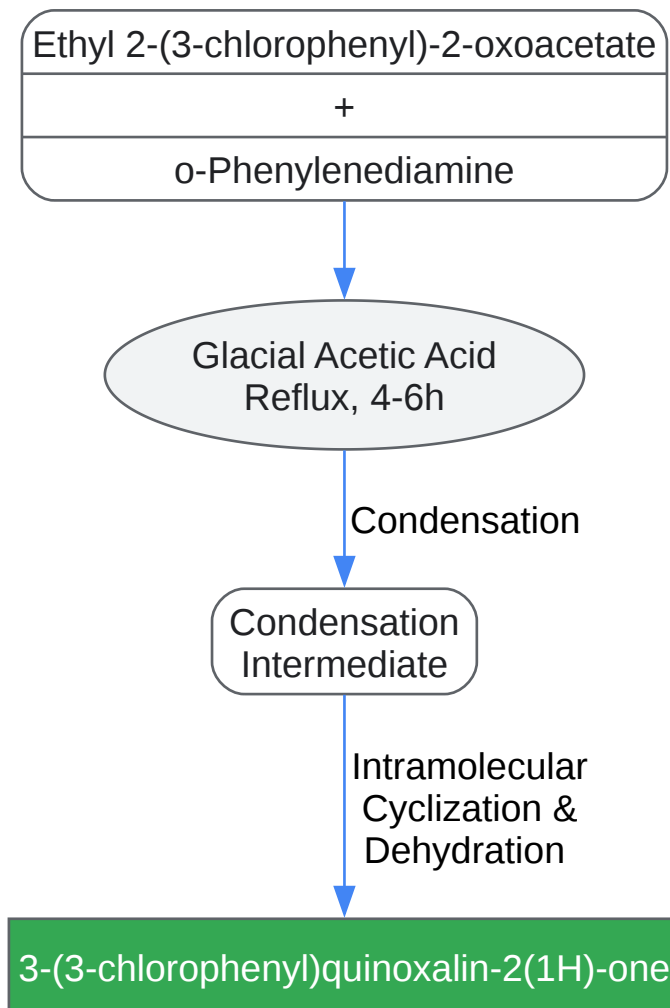
Application: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. They can be synthesized via the condensation of an α -dicarbonyl compound with an o-phenylenediamine.

Reaction Protocol:

- In a round-bottom flask, dissolve **Ethyl 2-(3-chlorophenyl)-2-oxoacetate** (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid or ethanol.
- Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.
- Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.

Synthetic Pathway: Quinoxalinone Formation



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Reaction scheme for the synthesis of a quinoxalinone derivative.

This technical guide serves as a foundational resource for the handling, synthesis, and application of **Ethyl 2-(3-chlorophenyl)-2-oxoacetate** in a research and development context. Researchers should always consult safety data sheets (SDS) before handling any chemicals and may need to optimize the provided protocols for their specific experimental conditions.

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-(3-chlorophenyl)-2-oxoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302080#physical-and-chemical-properties-of-ethyl-2-3-chlorophenyl-2-oxoacetate]

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